An In-Depth Technical Guide to the Core Properties of Mesitylacetic Acid
An In-Depth Technical Guide to the Core Properties of Mesitylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesitylacetic acid, systematically known as (2,4,6-trimethylphenyl)acetic acid, is a substituted aromatic carboxylic acid. Its unique structure, featuring a sterically hindered phenyl ring, imparts distinct chemical and physical properties that make it a compound of interest in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of mesitylacetic acid, including its physicochemical characteristics, detailed synthesis protocols, and analytical methods. While specific biological signaling pathways for mesitylacetic acid are not extensively documented, this guide also explores a potential mechanism of action based on related phenylacetic acid derivatives.
Core Properties and Data
The fundamental chemical and physical properties of mesitylacetic acid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,4,6-trimethylphenyl)acetic acid | [1] |
| Synonyms | Mesitylacetic acid, 2,4,6-Trimethylphenylacetic acid | [2] |
| CAS Number | 4408-60-0 | [2] |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 167-171 °C | [2][3] |
| Boiling Point | Not available (decomposes) | [4] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. | [3] |
| pKa | 4.40 ± 0.10 (Predicted) | [3] |
| InChI | InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13) | [2] |
| SMILES | Cc1cc(C)c(CC(=O)O)c(C)c1 | [2] |
Synthesis of Mesitylacetic Acid
Mesitylacetic acid can be synthesized from mesitylene through a multi-step process involving chloromethylation, cyanation, and subsequent hydrolysis. The following is a detailed experimental protocol for this synthesis.
Experimental Workflow for Mesitylacetic Acid Synthesis
Caption: Workflow for the synthesis of mesitylacetic acid from mesitylene.
Detailed Experimental Protocol
Step 1: Synthesis of α-Chloroisodurene
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In a 2-liter round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, combine 200 g (1.66 moles) of mesitylene, 1 liter of concentrated hydrochloric acid, and 63 ml (0.84 mole) of 37% formaldehyde solution.
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Introduce hydrogen chloride gas below the surface of the mixture while stirring vigorously and maintaining the temperature at 55 °C with a water bath.
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After 2.75 hours, add an additional 63 ml (0.84 mole) of formaldehyde solution. Continue the reaction for a total of 5.5 hours.
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Cool the mixture to room temperature and extract three times with 300 ml portions of benzene.
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Wash the combined benzene extracts successively with water, dilute sodium hydroxide, and water. Dry over anhydrous calcium chloride.
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Distill the solution under reduced pressure to remove benzene, followed by distillation of the product. The fraction boiling at 130-131 °C at 22 mm Hg is collected as α-chloroisodurene.
Step 2: Synthesis of Mesitylacetonitrile
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In a 1-liter three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 77 g (1.57 moles) of sodium cyanide in a mixture of 110 ml of water and 160 ml of ethanol by heating in a boiling water bath with stirring.
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Slowly add 152 g (0.90 mole) of α-chloroisodurene to the solution and continue heating and stirring for 3 hours.
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Cool the reaction mixture to approximately 40 °C and extract with three 300 ml portions of benzene.
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Wash the combined benzene extracts with water, dry over anhydrous calcium chloride, and remove the benzene by distillation under slightly reduced pressure.
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Distill the residue under reduced pressure. The fraction boiling at 160-165 °C at 22 mm Hg is collected as mesitylacetonitrile.
Step 3: Synthesis of Mesitylacetic Acid
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In a 3-liter three-necked flask, carefully add 750 ml of concentrated sulfuric acid to 900 ml of water.
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Cool the diluted sulfuric acid to about 50 °C and add 127 g (0.80 mole) of mesitylacetonitrile.
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Reflux the mixture with mechanical stirring for 6 hours. A precipitate of mesitylacetic acid will form.
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Cool the reaction mixture and pour it into 3 liters of ice water.
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Collect the precipitated acid by filtration on a Büchner funnel and wash thoroughly with water.
Step 4: Purification of Mesitylacetic Acid
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Dissolve the crude mesitylacetic acid in a dilute alkali solution.
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Treat the solution with activated carbon (Norit) and heat to boiling.
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Filter the hot solution to remove the activated carbon.
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Acidify the filtrate with dilute hydrochloric acid to precipitate the mesitylacetic acid.
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Collect the purified acid by filtration, wash with water, and dry in an oven at approximately 80 °C.
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For further purification, the mesitylacetic acid can be recrystallized from dilute alcohol or ligroin to yield a product with a melting point of 167-168 °C.
Analytical Characterization
The characterization of mesitylacetic acid is crucial for confirming its identity and purity. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl groups on the benzene ring. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methyl carbons.
Infrared (IR) Spectroscopy:
The IR spectrum of mesitylacetic acid will exhibit characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight of mesitylacetic acid. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.23 g/mol ).[1] Fragmentation patterns can provide further structural information.
Potential Biological Activity and Signaling Pathways
While mesitylacetic acid itself has not been extensively studied for its biological activity, its structural class, phenylacetic acid derivatives, is known to include compounds with significant pharmacological effects, notably as non-steroidal anti-inflammatory drugs (NSAIDs).[5] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Hypothesized COX Inhibition Pathway
The diagram below illustrates a generalized pathway for how a phenylacetic acid derivative might exert anti-inflammatory effects through the inhibition of COX enzymes. It is important to note that this is a hypothetical pathway for this class of compounds, as specific studies on mesitylacetic acid's interaction with this pathway are not available.
Caption: Hypothesized anti-inflammatory action via COX inhibition.
This pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2 in response to inflammatory stimuli. Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever.[6] A compound like a phenylacetic acid derivative could potentially inhibit the activity of COX enzymes, thereby blocking the production of prostaglandins and reducing the inflammatory response.
Conclusion
Mesitylacetic acid is a well-characterized organic compound with defined physical and chemical properties. Its synthesis is achievable through established multi-step procedures, and its structure can be confirmed using standard analytical techniques. While its direct biological applications are not yet widely explored, its structural similarity to known pharmacologically active phenylacetic acids suggests potential avenues for future research, particularly in the development of novel therapeutic agents. This guide provides a solid foundation of the core knowledge required for researchers and drug development professionals working with or considering the use of mesitylacetic acid in their studies.
References
- 1. Mesitylacetic acid | C11H14O2 | CID 78123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. brainkart.com [brainkart.com]
- 6. Cyclooxygenase 1 contributes to inflammatory responses in rats and mice: implications for gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
